molecular formula C18H23N3O2 B2666758 N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide CAS No. 1796970-82-5

N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide

Cat. No.: B2666758
CAS No.: 1796970-82-5
M. Wt: 313.401
InChI Key: HEZCLSNGPUHAJB-UHFFFAOYSA-N
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Description

N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a piperidine ring substituted with a methoxy group, a phenyl ring, and a pyrrole ring connected via an acetamide linkage. Its unique structure allows it to interact with various biological targets, making it valuable in medicinal chemistry and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The initial step involves the synthesis of 4-methoxypiperidine. This can be achieved through the reaction of piperidine with methanol in the presence of an acid catalyst.

    Aromatic Substitution: The 4-methoxypiperidine is then reacted with 4-bromonitrobenzene under basic conditions to form 4-(4-methoxypiperidin-1-yl)nitrobenzene.

    Reduction: The nitro group is reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) with hydrogen gas.

    Acylation: The resulting amine is acylated with 2-(1H-pyrrol-1-yl)acetyl chloride in the presence of a base like triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The acetamide linkage can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of N-(4-(4-hydroxypiperidin-1-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide.

    Reduction: Formation of N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(1H-pyrrol-1-yl)ethylamine.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Biological Studies: The compound is employed in studies investigating receptor-ligand interactions, especially in the context of neurotransmitter systems.

    Chemical Biology: It serves as a probe to study the function of specific proteins and enzymes in biological pathways.

    Industrial Applications: It is used in the synthesis of more complex molecules for various industrial applications, including the development of new materials.

Mechanism of Action

The mechanism of action of N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This modulation can result in various pharmacological effects, depending on the receptor type and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(1H-indol-1-yl)acetamide
  • N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(1H-imidazol-1-yl)acetamide
  • N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide

Uniqueness

N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Compared to its analogs, this compound may exhibit different binding affinities and selectivities for various biological targets, making it a valuable tool in drug discovery and development.

Properties

IUPAC Name

N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-pyrrol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-23-17-8-12-21(13-9-17)16-6-4-15(5-7-16)19-18(22)14-20-10-2-3-11-20/h2-7,10-11,17H,8-9,12-14H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZCLSNGPUHAJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CN3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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